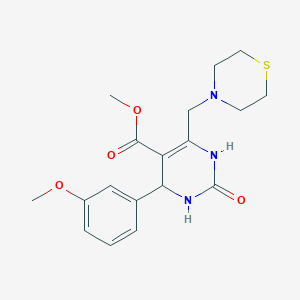![molecular formula C20H18N4O5 B11468038 3-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}quinazolin-4(3H)-one](/img/structure/B11468038.png)
3-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}quinazolin-4(3H)-one is a complex organic compound that combines a quinazolinone core with a 1,3,4-oxadiazole ring and a trimethoxyphenyl group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}quinazolin-4(3H)-one typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the trimethoxyphenyl group: The 3,4,5-trimethoxyphenyl group is introduced via a nucleophilic substitution reaction.
Formation of the quinazolinone core: This involves the cyclization of an anthranilic acid derivative with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the oxadiazole ring or the quinazolinone core.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound has shown potential as an inhibitor of various enzymes and receptors. It is being studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, 3-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}quinazolin-4(3H)-one is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with multiple biological targets makes it a promising candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}quinazolin-4(3H)-one involves its interaction with various molecular targets, including enzymes and receptors. The trimethoxyphenyl group is known to enhance binding affinity and specificity, while the oxadiazole and quinazolinone moieties contribute to the overall biological activity. The compound can modulate signaling pathways, inhibit enzyme activity, and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]methyl}quinazolin-4(3H)-one: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
3-{[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}quinazolin-4(3H)-one: Similar structure but with a different oxadiazole isomer.
Uniqueness
The unique combination of the 3,4,5-trimethoxyphenyl group with the 1,3,4-oxadiazole and quinazolinone cores gives 3-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}quinazolin-4(3H)-one distinct properties. This structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C20H18N4O5 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
3-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C20H18N4O5/c1-26-15-8-12(9-16(27-2)18(15)28-3)19-23-22-17(29-19)10-24-11-21-14-7-5-4-6-13(14)20(24)25/h4-9,11H,10H2,1-3H3 |
InChI Key |
KMUMCONSPBLFFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(2-fluorobenzyl)oxy]phenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11467962.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11467963.png)
![N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclohexanecarboxamide](/img/structure/B11467966.png)
![7-(4-acetylphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11467974.png)
![3-[(4-Nitrobenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B11467980.png)
![14,14-dimethyl-N-(3-morpholin-4-ylpropyl)-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide](/img/structure/B11467986.png)
![N-{5-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]-2-chlorophenyl}-2-fluorobenzamide](/img/structure/B11467987.png)

![Methyl 4,5-dimethoxy-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}benzoate](/img/structure/B11468005.png)
![6-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11468007.png)
![3H-Imidazo[1,5-b][1,2,4]triazole-2,5-dione, 6,7-dihydro-6-phenyl-3-(2-propynyl)-](/img/structure/B11468014.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11468019.png)
![8-(4-chlorophenyl)-4,7-dimethyl-N-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B11468030.png)
![9-Fluoro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B11468039.png)
